![molecular formula C16H17N5O B6240735 N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide CAS No. 1808799-32-7](/img/no-structure.png)

N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Riociguat . It is a heterocyclic compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridines .

Synthesis Analysis

The synthesis of such compounds has been extensively studied. A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR (600 MHz, CDCl3) and 13C NMR (151 MHz, CDCl3) can be used to determine the chemical shifts of the protons and carbons in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The synthesis often involves reactions with various reagents and under different conditions . More research is needed to fully understand the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound exhibits strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm) .Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with 4-(bromomethyl)phenylacetic acid, followed by reduction and amidation reactions.", "Starting Materials": [ "3-methyl-1H-pyrazolo[3,4-b]pyridine", "4-(bromomethyl)phenylacetic acid", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 3-methyl-1H-pyrazolo[3,4-b]pyridine is reacted with 4-(bromomethyl)phenylacetic acid in the presence of triethylamine and N,N-dimethylformamide to form the intermediate product.", "Step 2: The intermediate product is reduced using sodium borohydride in acetic anhydride to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with acetic anhydride and triethylamine to form the corresponding acetate.", "Step 4: The acetate is then reacted with sodium bicarbonate and water to form the final product, N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide." ] } | |

CAS RN |

1808799-32-7 |

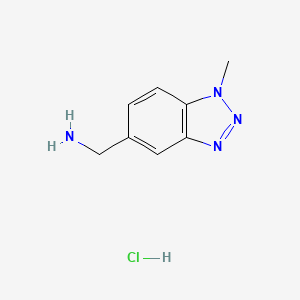

Product Name |

N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide |

Molecular Formula |

C16H17N5O |

Molecular Weight |

295.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.